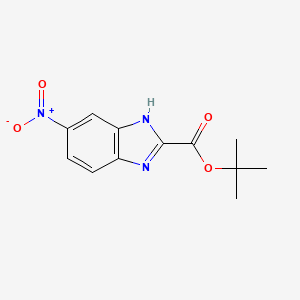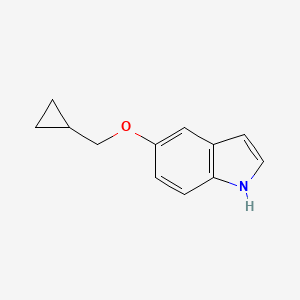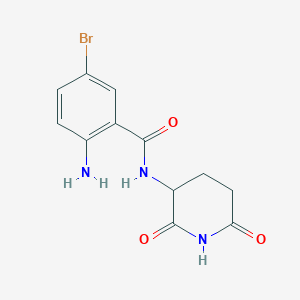
tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 2-position of the benzimidazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Esterification: The carboxylate ester group can be introduced by reacting the benzimidazole derivative with an appropriate alcohol, such as tert-butanol, in the presence of a dehydrating agent like sulfuric acid or a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 1,1-dimethylethyl 5-amino-1H-benzimidazole-2-carboxylate.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Hydrolysis: 5-nitro-1H-benzimidazole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of benzimidazole derivatives and their interaction with biological targets.
Industrial Applications: It is used in the development of dyes, pigments, and other functional materials due to its stable aromatic structure and functional groups.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to various biological targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-nitro-1H-benzimidazole-2-carboxylate: Lacks the 1,1-dimethylethyl ester group.
1,1-dimethylethyl benzimidazole-2-carboxylate: Lacks the nitro group.
5-amino-1H-benzimidazole-2-carboxylate: Contains an amino group instead of a nitro group.
Uniqueness
tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research and industry.
Propiedades
Número CAS |
1093261-32-5 |
|---|---|
Fórmula molecular |
C12H13N3O4 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
tert-butyl 6-nitro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)10-13-8-5-4-7(15(17)18)6-9(8)14-10/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
WPIZVRRMIKZZCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[3-(dimethylamino)phenyl]methyl]-](/img/structure/B8600443.png)
![2-Chloro-N-ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8600456.png)
![2,3-Diaza-spiro[4.5]dec-2-ene](/img/structure/B8600459.png)


![[3-(4-Benzyloxy-phenyl)-isoxazol-5-yl]-methanol](/img/structure/B8600490.png)







